ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement and connectivity of its atoms. It would likely be a large, complex structure due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational chemistry software .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Triazolopyrimidines and similar compounds have been found to possess diverse biological activities, suggesting they may undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. For instance, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of reactive groups .
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Derivatives : A study described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility of related compounds in chemical reactions. This work elucidates the potential of ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate in synthesizing novel compounds with potential applications in drug development and materials science (H. M. Mohamed, 2021).
Antihypertensive Agent Synthesis : Research on the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, including compounds with structures related to the queried chemical, has shown potential antihypertensive effects. This demonstrates the compound's relevance in medicinal chemistry for the development of new therapeutic agents (S. M. Bayomi et al., 1999).
Mechanism of Action
Target of Action
The compound, ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate, is a complex molecule with potential biological activityFor instance, the pyrimidine nucleus is an essential base component of DNA and has demonstrated various biological activities . Additionally, the 1,2,3-triazolo moiety has shown high affinity and selectivity toward the A1-adenosine receptors .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes such as cdk2, which are involved in cancer progression . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of cancer cells or other pathogenic organisms.
Biochemical Pathways
For instance, pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Result of Action
For instance, some compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Others have demonstrated cytotoxic activities against various cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O4S/c1-3-31-20(29)26-10-8-25(9-11-26)16(28)12-32-19-17-18(21-13-22-19)27(24-23-17)14-4-6-15(30-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCHQRZEPRSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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